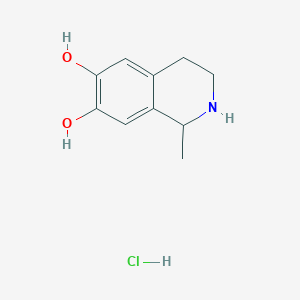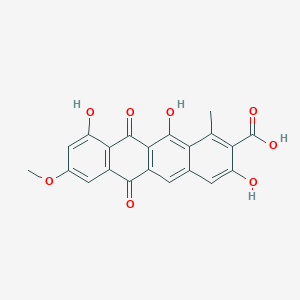
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and its transporters play a critical role in regulating its levels. TBOA has been extensively studied for its potential in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting these transporters, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride increases the levels of glutamate in the synaptic cleft, which can lead to increased excitatory activity in the brain. This increased activity has been shown to be beneficial in certain neurological disorders, such as epilepsy, where it can help to reduce seizure activity.
Effets Biochimiques Et Physiologiques
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been shown to have a number of biochemical and physiological effects. One of the main effects is the increase in glutamate levels in the synaptic cleft, which can lead to increased excitatory activity in the brain. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which can have additional effects on brain function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is its potency as a glutamate transporter inhibitor. This makes it a useful tool for studying the role of glutamate transporters in various neurological disorders. However, 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride also has some limitations, including its potential toxicity and the fact that it can affect other neurotransmitter systems in addition to glutamate.
Orientations Futures
There are a number of potential future directions for research on 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. One area of focus is on developing more selective inhibitors of glutamate transporters, which could help to reduce the potential side effects of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride. Another area of focus is on investigating the potential of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride in treating additional neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could also focus on developing new methods for delivering 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride to the brain, which could improve its effectiveness as a therapeutic agent.
Méthodes De Synthèse
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is typically synthesized through a multi-step process, starting with the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form 2,3-dichlorobenzoic acid. This is then reacted with glycine to form 2,3-dichlorophenylglycine, which is subsequently cyclized with formaldehyde to form 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride.
Applications De Recherche Scientifique
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has been widely studied for its potential in treating various neurological disorders. One of the main applications of 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride is in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models. 1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride has also been investigated for its potential in treating stroke, as it has been shown to reduce brain damage and improve neurological function in animal models.
Propriétés
Numéro CAS |
117592-95-7 |
|---|---|
Nom du produit |
1,4,5,8-Tetrahydro-3H-2,3-benzoxazine-3-carbonyl chloride |
Formule moléculaire |
C9H10ClNO2 |
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
1,4,5,8-tetrahydro-2,3-benzoxazine-3-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNO2/c10-9(12)11-5-7-3-1-2-4-8(7)6-13-11/h1-2H,3-6H2 |
Clé InChI |
MDNPVQSDVDTAME-UHFFFAOYSA-N |
SMILES |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
SMILES canonique |
C1C=CCC2=C1CN(OC2)C(=O)Cl |
Synonymes |
3H-2,3-Benzoxazine-3-carbonyl chloride, 1,4,5,8-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
![4-[2-(4-Isopropylbenzamido)ethoxy]benzoic acid](/img/structure/B37622.png)
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)



![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)






